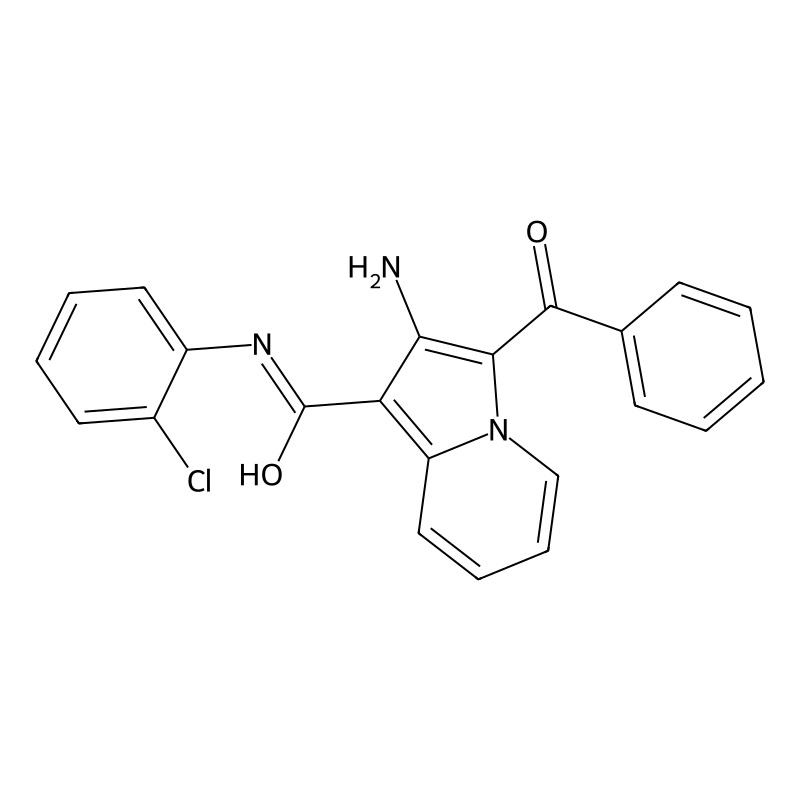

2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Properties

2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide, also known as AC1OJEEP, is a small molecule with the chemical formula C22H16ClN3O2. Its structure includes an indolizine core, a benzoyl group, a chlorophenyl group, and a carboxamide group [Source: Zhang Lab at Massachusetts General Hospital & Harvard Medical School (GLASS Consortium) ].

2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide is a chemical compound with the molecular formula C22H16ClN3O2 and a molecular weight of approximately 389.84 g/mol. This compound is characterized by its indolizine structure, which is known for its diverse biological activities. The compound typically appears as a crystalline solid and has a purity of around 95% in research applications. Its structural features include an amino group, a benzoyl moiety, and a chlorophenyl substituent, which contribute to its pharmacological properties .

The primary area of research on 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide is its potential interaction with GPCRs. GPCRs are a large family of cell-surface receptors involved in various physiological processes. According to the G Protein-Coupled Receptors Ligand Association Database (GLASS), 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide has been shown to bind to the relaxin receptor 1 (RXFP1) in human cells []. However, the specific details of its mechanism of action on RXFP1 are not yet elucidated in scientific literature.

- Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acylation reactions: The carbonyl group can undergo acylation, forming derivatives that may enhance biological activity.

- Condensation reactions: The compound can participate in condensation reactions with other amines or alcohols to form larger molecular structures.

These reactions are essential for modifying the compound to explore its potential derivatives and analogs in biological studies.

Indolizine derivatives, including 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide, exhibit a broad range of biological activities. Some notable effects include:

- Anticancer properties: Compounds in this class have shown potential in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial activity: The compound may inhibit the growth of various bacteria and fungi, making it a candidate for antibiotic development.

- Anti-inflammatory effects: Studies suggest that indolizine derivatives can modulate inflammatory pathways, potentially reducing inflammation in various conditions.

- Neuroprotective effects: Some research indicates that these compounds may protect neuronal cells from oxidative stress and neurodegeneration .

The synthesis of 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions:

- Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted phenylamines and carbonyl compounds.

- Benzoylation: Introduction of the benzoyl group can be done via acylation reactions using benzoyl chloride or benzoylic acid derivatives.

- Chlorination: The introduction of the chlorophenyl group may involve electrophilic aromatic substitution or coupling reactions with chlorinated phenols.

- Final functionalization: The amino group is introduced or modified in the final steps to yield the desired compound.

These methods allow for the efficient production of the compound while enabling modifications to enhance its biological properties .

The applications of 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide span various fields:

- Pharmaceutical development: Due to its biological activities, it is being explored as a lead compound for new drugs targeting cancer, infections, and neurodegenerative diseases.

- Research tool: It serves as a valuable research reagent for studying indole derivatives' mechanisms and interactions within biological systems.

- Chemical probes: The compound can be used to investigate specific biochemical pathways or receptor interactions in cellular models.

Interaction studies involving 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide focus on its binding affinity to various biological targets:

- Receptor binding assays: These studies assess how well the compound binds to specific receptors associated with cancer or inflammation.

- Enzyme inhibition assays: Investigating its ability to inhibit enzymes involved in key metabolic pathways provides insights into its potential therapeutic effects.

- Cellular uptake studies: Understanding how efficiently the compound enters cells can inform on its bioavailability and efficacy as a drug candidate.

Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound .

Several compounds share structural similarities with 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-amino-3-benzoyl-N-(3-chloro-4-methylphenyl)indolizine-1-carboxamide | C23H18ClN3O2 | Contains a different chloro-substituted phenyl group; potential variations in biological activity due to structural differences. |

| 2-amino-N-(4-fluorophenyl)-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide | C22H15F2N3O2 | Features fluorinated phenyl groups; may exhibit distinct pharmacological profiles compared to chlorinated variants. |

| 2-amino-3-[4-chlorophenyl]carbonylindolizine-1-carboxamide | C16H12ClN3O2 | A simpler structure lacking the benzoyl moiety; primarily studied for its antimicrobial properties. |